

Spectral Data Analysis of 1,4-Bis(2-benzoxazolyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

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Introduction

1,4-Bis(2-benzoxazolyl)naphthalene, also known as Fluorescent Brightener 367, is a complex organic molecule with significant industrial applications, particularly for its fluorescent properties.^{[1][2]} Its rigid, conjugated structure, consisting of a naphthalene core flanked by two benzoxazole moieties, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a crucial resource for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Properties

- Chemical Name: 1,4-Bis(2-benzoxazolyl)naphthalene
- Synonyms: Fluorescent Brightener 367, Hostalux KCB^[3]
- CAS Number: 5089-22-5^{[1][4]}
- Molecular Formula: C₂₄H₁₄N₂O₂^{[1][2][4]}
- Molecular Weight: 362.38 g/mol ^{[2][4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,4-Bis(2-benzoxazolyl)naphthalene, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectral Data

The ^1H NMR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show signals in the aromatic region, corresponding to the protons on the naphthalene and benzoxazole rings. Due to the molecule's symmetry, a specific pattern of signals is anticipated. The protons on the naphthalene core and the benzoxazole rings will exhibit distinct chemical shifts and coupling patterns.

A representative ^1H NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for 1,4-Bis(2-benzoxazolyl)naphthalene will display a number of signals corresponding to the unique carbon atoms in the naphthalene and benzoxazole systems. Carbons involved in the heterocyclic rings and those at the points of substitution on the naphthalene core are expected to have characteristic chemical shifts.

A representative ^{13}C NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

Table 1: Predicted NMR Spectral Data Summary

Nucleus	Predicted Chemical Shift (ppm) Range	Multiplicity
^1H	7.0 - 9.0	Multiplets
^{13}C	110 - 160	Singlets

(Note: The exact chemical shifts and coupling constants would be determined from the actual spectra.)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O and C=N bonds of the benzoxazole rings.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic
1650 - 1500	C=C stretch	Aromatic
~1600	C=N stretch	Benzoxazole
~1250	C-O stretch	Benzoxazole
900 - 675	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

m/z	Ion	Relative Abundance
362	[M] ⁺	High

(Note: Further fragmentation would likely involve the cleavage of the benzoxazole rings.)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 1,4-Bis(2-benzoxazolyl)naphthalene in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra at room temperature. Standard pulse sequences are typically sufficient. For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

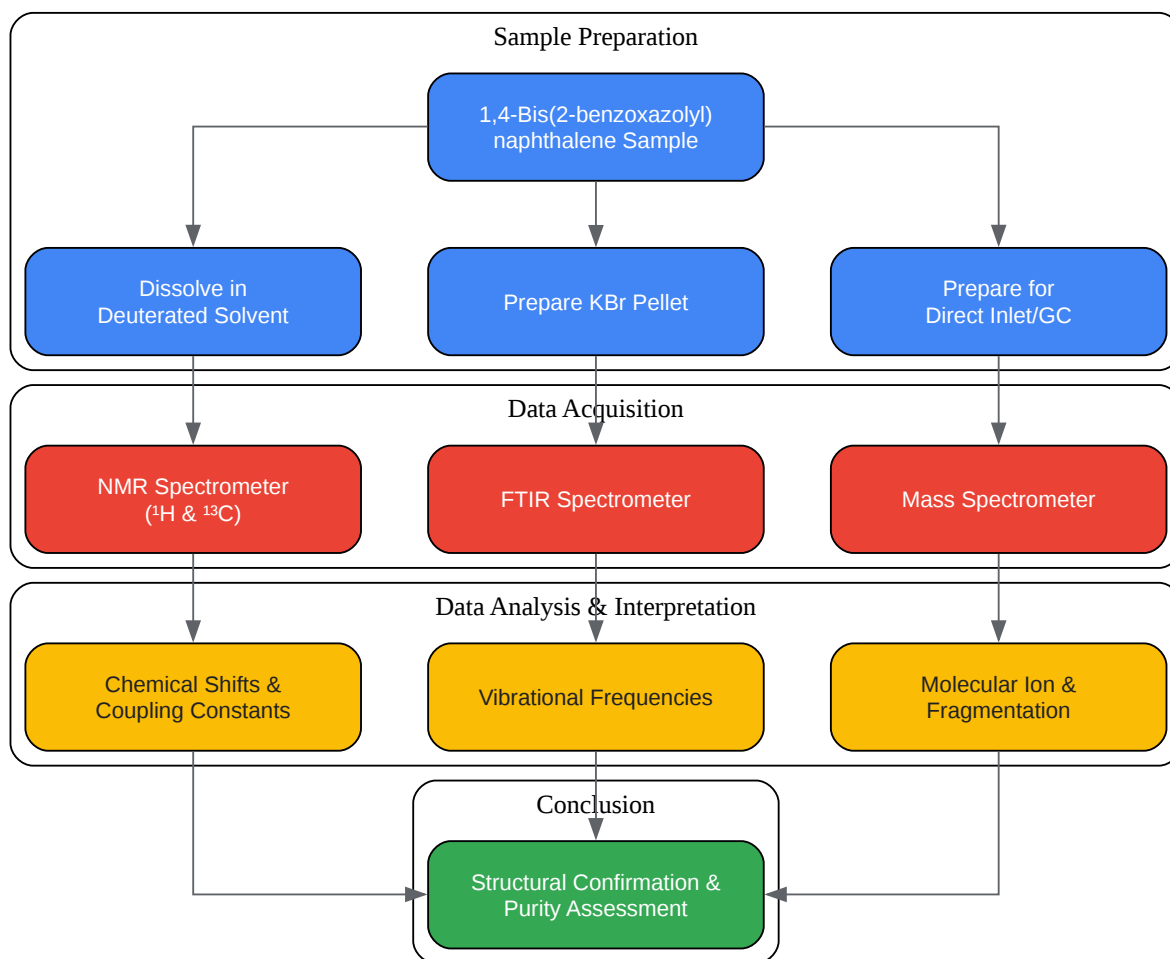
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy (e.g., 70 eV).
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene.



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Caption: Workflow for Spectral Data Analysis.

Conclusion

The comprehensive spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The presented data and protocols serve as a valuable technical resource for researchers and professionals in ensuring the quality and purity of this important fluorescent compound in various scientific and industrial applications.

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